ABT-288 Human H3 Receptor Affinity (Ki) Compared to Pitolisant, MK-0249, and Betahistine
ABT-288 displays high affinity for the human H3 receptor with a Ki of 1.9 nM [1]. This affinity is over 10-fold lower than that of the clinically approved H3 antagonist pitolisant (Ki = 0.16 nM) [2], but is comparable to or higher than other clinical-stage H3 antagonists such as MK-0249 (Ki = 1.7-6.8 nM) [3]. In stark contrast, betahistine, an H3 antagonist/H1 agonist, exhibits significantly lower affinity with Ki values in the micromolar range (1.4-2.5 µM) [4]. This positions ABT-288 as a high-potency tool compound with intermediate affinity within the H3 antagonist landscape.
| Evidence Dimension | Human H3 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 1.9 nM |
| Comparator Or Baseline | Pitolisant: 0.16 nM; MK-0249: 1.7-6.8 nM; Betahistine: 1,400-2,500 nM |
| Quantified Difference | ABT-288 has ~12-fold lower affinity than pitolisant; comparable affinity to MK-0249; >700-fold higher affinity than betahistine. |
| Conditions | In vitro binding assays using recombinant human H3 receptors. |
Why This Matters
Selecting an H3 antagonist with the appropriate affinity profile is critical for experimental design, as potency can influence target engagement, off-target effects, and translational relevance to specific clinical indications.
- [1] Esbenshade TA, et al. Pharmacological properties and procognitive effects of ABT-288, a potent and selective histamine H3 receptor antagonist. J Pharmacol Exp Ther. 2012 Oct;343(1):233-45. View Source
- [2] Pitolisant. PeptideDB. Accessed 2026-04-20. View Source
- [3] MK-0249. PeptideDB. Accessed 2026-04-20. View Source
- [4] Betahistine. PeptideDB. Accessed 2026-04-20. View Source
